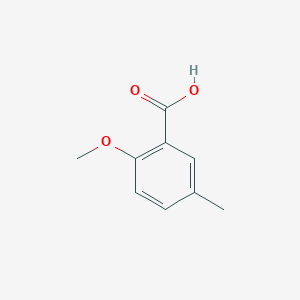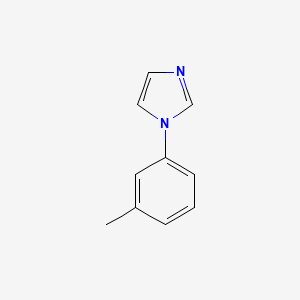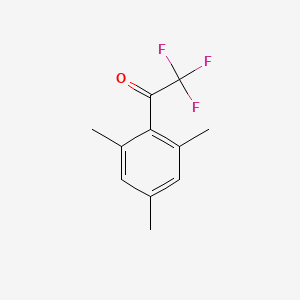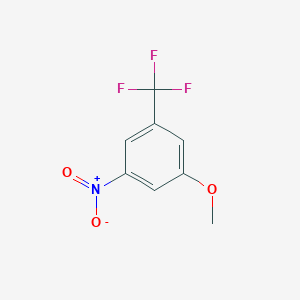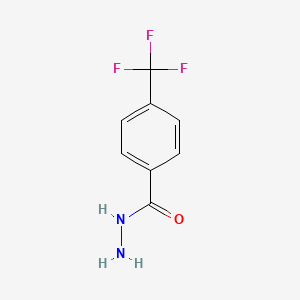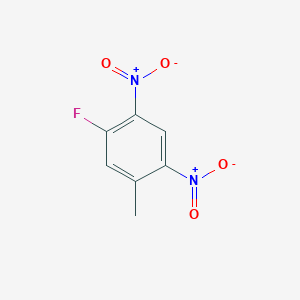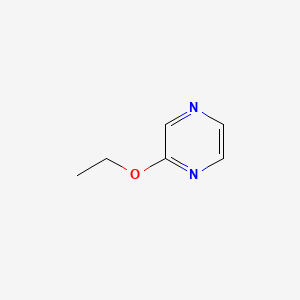
2,6-二(三氟甲基)吡啶
描述
2,6-Bis(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₃F₆N. It is characterized by the presence of two trifluoromethyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2,6-Bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridines can result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used as building blocks in the synthesis of various compounds, suggesting that they may play a role in a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 55-59°c and a boiling point of 82°c at 18 mmhg . These properties could potentially impact its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may have a wide range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)pyridine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
2,6-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. The presence of trifluoromethyl groups enhances the compound’s ability to form strong interactions with biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The compound’s interaction with proteins can lead to alterations in protein conformation and function, thereby influencing various biochemical processes .
Cellular Effects
The effects of 2,6-Bis(trifluoromethyl)pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream effects. Additionally, 2,6-Bis(trifluoromethyl)pyridine can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes. These changes can have significant impacts on cellular metabolism, potentially leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2,6-Bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of specific metabolites and an overall disruption of metabolic pathways. Additionally, 2,6-Bis(trifluoromethyl)pyridine can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2,6-Bis(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
2,6-Bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. The compound can inhibit key enzymes in pathways such as glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, 2,6-Bis(trifluoromethyl)pyridine can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
The transport and distribution of 2,6-Bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. For instance, 2,6-Bis(trifluoromethyl)pyridine may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, affecting energy production and metabolic processes .
Subcellular Localization
The subcellular localization of 2,6-Bis(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Alternatively, 2,6-Bis(trifluoromethyl)pyridine may be targeted to the lysosomes, influencing lysosomal enzyme activity and degradation processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the direct fluorination of pyridine derivatives. For example, the reaction of 2,6-dichloropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium fluoride (CsF) can yield 2,6-Bis(trifluoromethyl)pyridine .
Another approach involves the use of copper-catalyzed trifluoromethylation reactions. In this method, pyridine is reacted with a trifluoromethylating reagent such as trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a copper catalyst and a base like potassium carbonate (K₂CO₃) to produce the desired compound .
Industrial Production Methods
Industrial production of 2,6-Bis(trifluoromethyl)pyridine often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of trifluoromethyl groups while minimizing the formation of by-products .
化学反应分析
Types of Reactions
2,6-Bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used in the presence of suitable solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
2,3,5-Trifluoromethylpyridine: This compound has trifluoromethyl groups at the 2, 3, and 5 positions of the pyridine ring.
2,4,6-Trifluoromethylpyridine: With trifluoromethyl groups at the 2, 4, and 6 positions, this compound also finds use in pharmaceuticals and agrochemicals.
2,6-Dichloropyridine: This compound, with chlorine atoms instead of trifluoromethyl groups, serves as a precursor in the synthesis of 2,6-Bis(trifluoromethyl)pyridine.
Uniqueness
2,6-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The electron-withdrawing nature of these groups enhances the compound’s stability and makes it a valuable intermediate in various synthetic processes .
属性
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVFTXBESQIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343470 | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-00-5 | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Bis(trifluoromethyl)pyridine a useful building block in organic synthesis?
A1: 2,6-Bis(trifluoromethyl)pyridine is a highly electron-deficient pyridine derivative. This property makes it valuable for introducing a strong electron-withdrawing group into other molecules. [] One efficient way to utilize this compound is through Suzuki coupling reactions. Researchers have successfully coupled 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl and heteroaryl bromides, achieving yields ranging from 46% to 95%. [] This methodology proves useful for incorporating this specific pyridine derivative into more complex structures.
Q2: How can 2,6-Bis(trifluoromethyl)pyridine be synthesized?
A2: While traditional methods exist, a more recent approach utilizes 2,6-dichloropyridine as a starting material. [] This method involves two steps:
- Trifluoromethylation: The synthesized dihalo-pyridine reacts with potassium trifluoroacetate to produce 2,6-bis(trifluoromethyl)pyridine with yields varying between 28% and 53%. []
Q3: Has 2,6-Bis(trifluoromethyl)pyridine been incorporated into materials with unique photophysical properties?
A3: Yes, 2,6-Bis(trifluoromethyl)pyridine plays a crucial role in constructing organic room temperature phosphorescence (RTP) materials. [] When incorporated into [2.2]paracyclophane (PCP) systems alongside carbazole units, it facilitates through-space charge transfer (TSCT), leading to long-lived RTP. Notably, PCP-PyCNCz, a molecule containing both 2,6-bis(trifluoromethyl)pyridine and carbazole moieties connected to a PCP core, exhibits a remarkable RTP lifetime of 528.00 ms. [] This extended luminescence, observable with the naked eye for several seconds, highlights the potential of incorporating 2,6-Bis(trifluoromethyl)pyridine in advanced optical materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


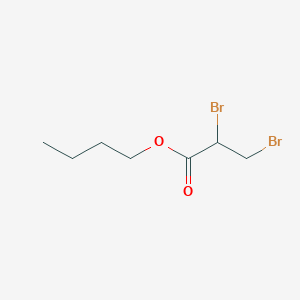

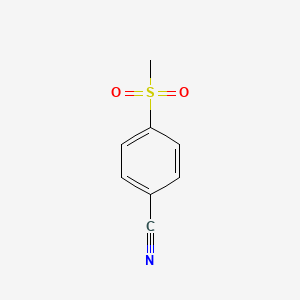
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
